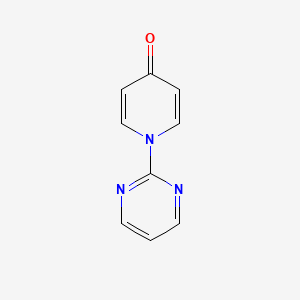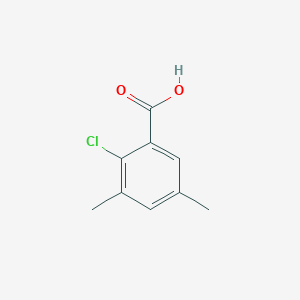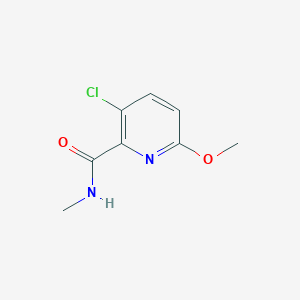
1-(2-Pirimidinil)-1H-4-piridinona
Descripción general
Descripción
1-(2-Pyrimidinyl)-1H-4-pyridinone is a heterocyclic compound that features both pyrimidine and pyridinone rings
Aplicaciones Científicas De Investigación
1-(2-Pyrimidinyl)-1H-4-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
Target of Action
1-(2-Pyrimidinyl)-1H-4-pyridinone, also known as 1-(2-Pyrimidinyl)piperazine, is known to act as an antagonist of the α2-adrenergic receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
1-(2-Pyrimidinyl)-1H-4-pyridinone interacts with its target, the α2-adrenergic receptor, by binding to it and blocking its function . This leads to an increase in noradrenergic and dopaminergic activity .
Biochemical Pathways
The action of 1-(2-Pyrimidinyl)-1H-4-pyridinone affects the adrenergic signaling pathway. By acting as an antagonist of the α2-adrenergic receptor, it can influence the release of neurotransmitters such as norepinephrine and dopamine .
Pharmacokinetics
The pharmacokinetics of 1-(2-Pyrimidinyl)-1H-4-pyridinone involve its metabolism into active metabolites. One such metabolite is 1-(2-pyrimidinyl)piperazine . The clearance values for 1-(2-Pyrimidinyl)-1H-4-pyridinone and 1-(2-pyrimidinyl)piperazine are 13.1 and 8.2 ml/min respectively, and their terminal elimination half-lives are 25 and 79 minutes respectively .
Result of Action
The molecular and cellular effects of 1-(2-Pyrimidinyl)-1H-4-pyridinone’s action include increased noradrenergic and dopaminergic activity . This can lead to changes in mood and behavior, as these neurotransmitters play key roles in regulating mood, anxiety, and the reward system.
Action Environment
The action, efficacy, and stability of 1-(2-Pyrimidinyl)-1H-4-pyridinone can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with 1-(2-Pyrimidinyl)-1H-4-pyridinone and alter its action .
Análisis Bioquímico
Biochemical Properties
1-(2-Pyrimidinyl)-1H-4-pyridinone plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions are significant as they influence various biochemical pathways and processes within the body.
Cellular Effects
The effects of 1-(2-Pyrimidinyl)-1H-4-pyridinone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the effects of 5-HT1A agonists in the learned helplessness paradigm in rats, indicating its impact on cell signaling and behavior .
Molecular Mechanism
At the molecular level, 1-(2-Pyrimidinyl)-1H-4-pyridinone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to act as an antagonist of the α2-adrenergic receptor, which involves binding to this receptor and inhibiting its activity . Additionally, it partially activates the 5-HT1A receptor, leading to changes in downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Pyrimidinyl)-1H-4-pyridinone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can impair the effects of parent drugs in the learned helplessness paradigm, suggesting that its impact may vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1-(2-Pyrimidinyl)-1H-4-pyridinone vary with different dosages in animal models. At low or moderate doses, it shows an antidepressant-like effect, but this action progressively disappears as the doses are increased . This indicates a threshold effect, where the compound’s efficacy is dose-dependent, and higher doses may lead to adverse effects.
Metabolic Pathways
1-(2-Pyrimidinyl)-1H-4-pyridinone is involved in several metabolic pathways. It is a common metabolite of various drugs, including buspirone, and interacts with enzymes such as monoamine oxidase . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.
Transport and Distribution
Within cells and tissues, 1-(2-Pyrimidinyl)-1H-4-pyridinone is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of 1-(2-Pyrimidinyl)-1H-4-pyridinone is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it determines the specific biochemical pathways it can influence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone typically involves the condensation of pyrimidine derivatives with pyridinone precursors. One common method involves the reaction of 2-aminopyrimidine with 4-pyridone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide, and often requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(2-Pyrimidinyl)-1H-4-pyridinone may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, is crucial to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Pyrimidinyl)-1H-4-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux or in the presence of catalysts.
Major Products:
Comparación Con Compuestos Similares
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4-pyridone share structural similarities with 1-(2-Pyrimidinyl)-1H-4-pyridinone.
Pyridinone Derivatives: Compounds such as 4-hydroxy-2-pyridinone exhibit similar chemical properties and reactivity.
Uniqueness: 1-(2-Pyrimidinyl)-1H-4-pyridinone is unique due to its combined pyrimidine and pyridinone rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-pyrimidin-2-ylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBVVVKDBPIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697052 | |
| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29049-26-1 | |
| Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)




![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

